molecular formula C11H14N2O B2877478 N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide CAS No. 1094284-62-4

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B2877478
CAS RN: 1094284-62-4
M. Wt: 190.246
InChI Key: LZEISIQLBYSAOY-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a chemical compound with the empirical formula C11H13NO2 . It is also known as "1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester" . The molecular weight of this compound is 191.23 .


Molecular Structure Analysis

The SMILES string for “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is COC(=O)c1ccc2NCCCc2c1 . This provides a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a powder with a melting point of 73-76 °C .

Scientific Research Applications

Pharmaceutical Agent Synthesis

The compound N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a key structural motif in the synthesis of pharmaceutical agents. Its derivatives are known for their biological activity, which makes them valuable in drug development. A notable application is the synthesis of highly substituted tetrahydroquinolines through cascade reactions, which are efficient strategies for creating bioactive natural products and pharmaceuticals .

Pesticide Development

Tetrahydroquinoline derivatives, including those with the N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide structure, are utilized in the development of pesticides. Their chemical properties allow for the creation of compounds that can effectively target and control pest populations .

Antioxidant Properties

Research has indicated that tetrahydroquinoline compounds exhibit antioxidant properties. This makes them useful in scientific studies exploring the mitigation of oxidative stress, which is a factor in many diseases .

Photosensitizer Design

In the field of photodynamic therapy, tetrahydroquinoline derivatives serve as photosensitizers. These compounds, when exposed to light, produce a form of oxygen that can kill cancer cells, bacteria, and other pathogens .

Dye Manufacturing

The structural versatility of tetrahydroquinoline compounds allows for their use in dye manufacturing. They can be engineered to produce a wide range of colors and are therefore important in the textile and printing industries .

Fungicidal Activity

N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which can be synthesized from tetrahydroquinoline derivatives, display fungicidal activity. This application is crucial in agriculture and the pharmaceutical industry to control fungal growth .

Neurological Research

Derivatives of tetrahydroquinoline are used in neurological research, particularly in the study of Parkinson’s disease. They can induce the formation of Lewy bodies, which are characteristic of the disease, thus providing a model for studying its pathology .

Pharmaceutical Intermediates

The compound is also used as an intermediate in pharmaceutical manufacturing. It plays a role in the synthesis of various drugs, highlighting its importance in the pharmaceutical supply chain .

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous if ingested, can cause skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-11(14)9-4-5-10-8(7-9)3-2-6-13-10/h4-5,7,13H,2-3,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEISIQLBYSAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

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